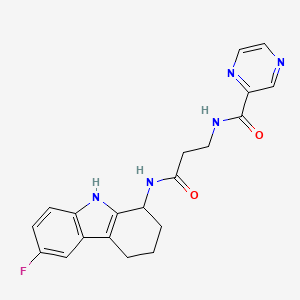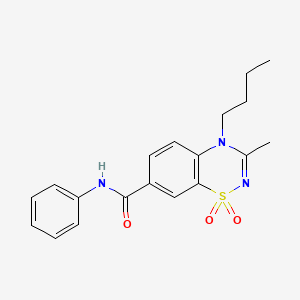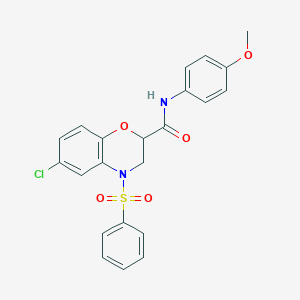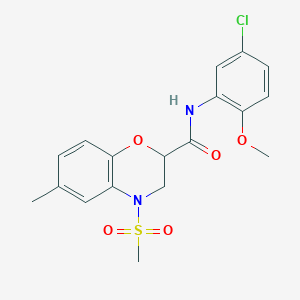
N-(3-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted carbazole, a pyrazine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step often involves the synthesis of the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through a cyclization reaction of a suitable precursor, such as 2-fluoroaniline, under acidic conditions.
Amidation Reaction: The carbazole intermediate is then reacted with a suitable acylating agent, such as 3-bromo-3-oxopropylamine, to introduce the amide linkage.
Coupling with Pyrazine: The final step involves coupling the amide intermediate with pyrazine-2-carboxylic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated carbazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-(3-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be explored for its potential use in drug development. Its structural features suggest it could interact with biological targets in a specific manner, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the carbazole and pyrazine moieties.
Mechanism of Action
The mechanism of action of N-(3-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluoro group could enhance binding affinity by participating in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-indol-3-yl)propyl)pyrazine-2-carboxamide: Similar structure but with an indole instead of a carbazole.
N-(3-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide: Similar structure but with a chloro substituent instead of a fluoro.
N-(3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide: Lacks the fluoro substituent.
Uniqueness
The presence of the fluoro group in N-(3-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C20H20FN5O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[3-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H20FN5O2/c21-12-4-5-15-14(10-12)13-2-1-3-16(19(13)26-15)25-18(27)6-7-24-20(28)17-11-22-8-9-23-17/h4-5,8-11,16,26H,1-3,6-7H2,(H,24,28)(H,25,27) |
InChI Key |
DRSXCBBLLGHTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11226644.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11226649.png)

![2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide](/img/structure/B11226667.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11226671.png)
![7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226694.png)

![N-(2,6-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226713.png)
![2'-(2-methoxyethyl)-N-(3-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11226720.png)
![N,N-diethyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B11226722.png)

![7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226739.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226743.png)

